N-(3-Bromophenethyl)-2,2-difluoroacetamide
Description
N-(3-Bromophenethyl)-2,2-difluoroacetamide is a fluorinated acetamide derivative featuring a 3-bromophenethyl group attached to a difluoroacetamide backbone. The bromophenethyl moiety enhances lipophilicity, facilitating membrane penetration, while the difluoroacetamide group contributes to metabolic stability and electronic effects critical for target interactions .
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c11-8-3-1-2-7(6-8)4-5-14-10(15)9(12)13/h1-3,6,9H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFYTESAGFYKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenethyl)-2,2-difluoroacetamide typically involves the reaction of 3-bromophenethylamine with 2,2-difluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenethyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethyl derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
N-(3-Bromophenethyl)-2,2-difluoroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromophenethyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The bromophenethyl group can interact with cellular membranes, potentially disrupting their integrity. The difluoroacetamide moiety may inhibit specific enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- The 3-bromophenethyl group in the target compound may mimic SYAUP-CN-26’s fungicidal mechanism by increasing membrane permeability .
- Trifluoro derivatives () lack reported activity, suggesting difluoroacetamides may be more biologically active in certain contexts .
- Eragidomide demonstrates how chlorine substitution and complex side chains enable therapeutic applications beyond fungicides .
Crystallographic and Stability Data
- Crystal Packing : highlights that dihedral angles (e.g., 66.4° between aromatic rings) influence hydrogen bonding and packing stability, which could affect solubility and formulation .
- Stability : N-(2-Bromophenyl)-2,2-difluoroacetamide () requires storage at 2–8°C, suggesting difluoroacetamides may be sensitive to thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
